

A Comparative Guide to the Structure-Activity Relationship of Pyrimidinyl Thiadiazoles

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Compound of Interest

Compound Name: 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine

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The intersection of pyrimidine and thiadiazole scaffolds in medicinal chemistry has yielded compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidinyl thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of key concepts.

Anticancer Activity

The pyrimidinyl thiadiazole core has been extensively investigated for its potential as an anticancer agent. The substitution pattern on both the pyrimidine and thiadiazole rings plays a crucial role in determining the cytotoxic potency and selectivity of these compounds.

| Compound ID | Target Cell Line | IC50 (µM) | Key Structural Features | Reference |
|-------------|------------------|-----------|---|-----------|
| TPSO2-2 | Yeast | - | 2-ethylsulfonyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one | [1] |
| 3b | NCI-60 Panel | - | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | [4] |
| 4y | MCF-7 | 84 | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | [5] |
| 4y | A549 | 34 | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | [5] |
| 9b | HepG2 | 2.94 | 1,3,4-thiadiazole derivative | [6] |
| 12a | HepG2 | 1.19 | Thiazole derivative | [6] |
| 12a | MCF-7 | 3.4 | Thiazole derivative | [6] |

Note: This table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.

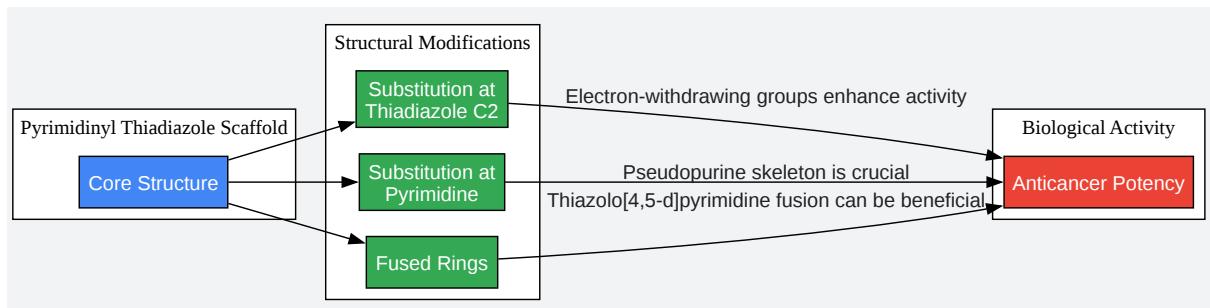
Studies have revealed several key SAR trends for the anticancer activity of pyrimidinyl thiadiazoles:

- Substitution at the 2-position of the thiadiazole ring: The presence of an electron-withdrawing group, such as an ethylsulfonyl group, appears to be important for cytotoxic activity. For instance, 2-ethylsulfonyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one (TPSO2-2) demonstrated strong anti-yeast activity, which was attributed to its reactivity with SH compounds.^[1]
- The pyrimidine moiety: The pyrimidine ring itself is considered a crucial part of the "pseudopurine skeleton" which contributes to the biological activity.^[1] Analogs lacking the pyrimidine structure showed significantly reduced activity.^[1]
- Trifluoromethyl group: The introduction of a trifluoromethyl group at the 5-position of a thiazolo[4,5-d]pyrimidine scaffold has been explored to enhance bioavailability.^[4] Compound 3b, a 7-chloro-3-phenyl-5-(trifluoromethyl)^[2]^[3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, was identified as a particularly active compound in the NCI-60 screen.^[4]

A common method to evaluate the anticancer activity of these compounds is the MTT assay.

MTT Assay Protocol

- Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
- MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.^[5]



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Caption: SAR for anticancer pyrimidinyl thiadiazoles.

Antimicrobial Activity

Pyrimidinyl thiadiazoles have also demonstrated promising activity against various bacterial and fungal strains. The nature and position of substituents significantly influence their antimicrobial spectrum and potency.

| Compound ID | Microorganism | MIC (μ g/mL) | Key Structural Features | Reference |
|-------------|---------------|-------------------|--|-----------|
| 4a | S. aureus | High Potency | Phenyl group at position 3 of the 1,3,4-thiadiazole | [7] |
| 4b | P. aeruginosa | High Potency | Phenyl group at position 3 of the 1,3,4-thiadiazole | [7] |
| 4c | Fungi | Inactive | Electron-withdrawing group (Cl) at position 3 of the 1,3,4-thiadiazole | [7] |
| 4d | Fungi | Inactive | Electron-withdrawing group (NO ₂) at position 3 of the 1,3,4-thiadiazole | [7] |

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

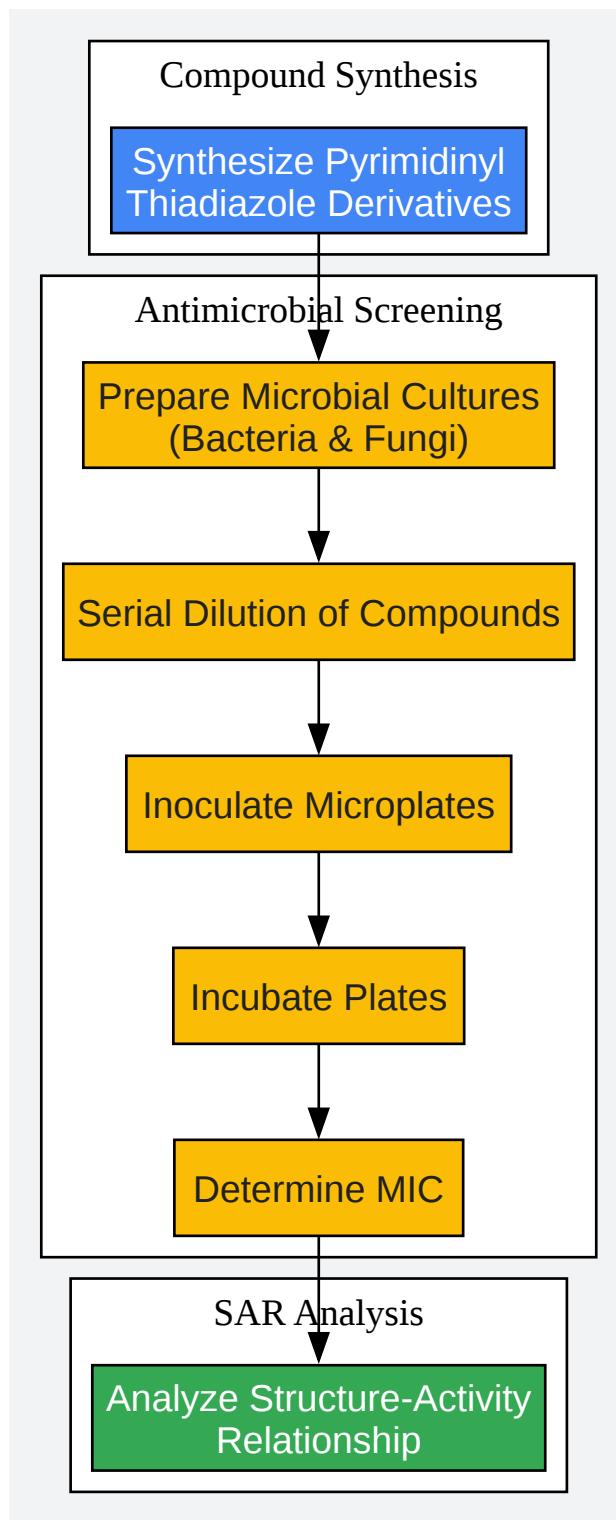
The antimicrobial SAR of these compounds reveals that:

- Substituents on the Phenyl Ring: For a series of N-[3-aryl-5-(3-dimethylamino- acryloyl)-3H-[1][2][3]-thiadiazol-2-ylidene]-benzamides, the nature of the substituent on the phenyl group at position 3 of the thiadiazole moiety is critical. Compounds with unsubstituted phenyl groups (4a, 4b) showed high potency against both Gram-positive and Gram-negative bacteria, as well as fungi.[7]
- Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups like chloro (4c) or nitro (4d) on this phenyl ring led to a significant decrease or complete loss of antifungal activity.[7]

The antimicrobial activity is often determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

- Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
- Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.



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Caption: Workflow for antimicrobial screening and SAR analysis.

Anti-inflammatory Activity

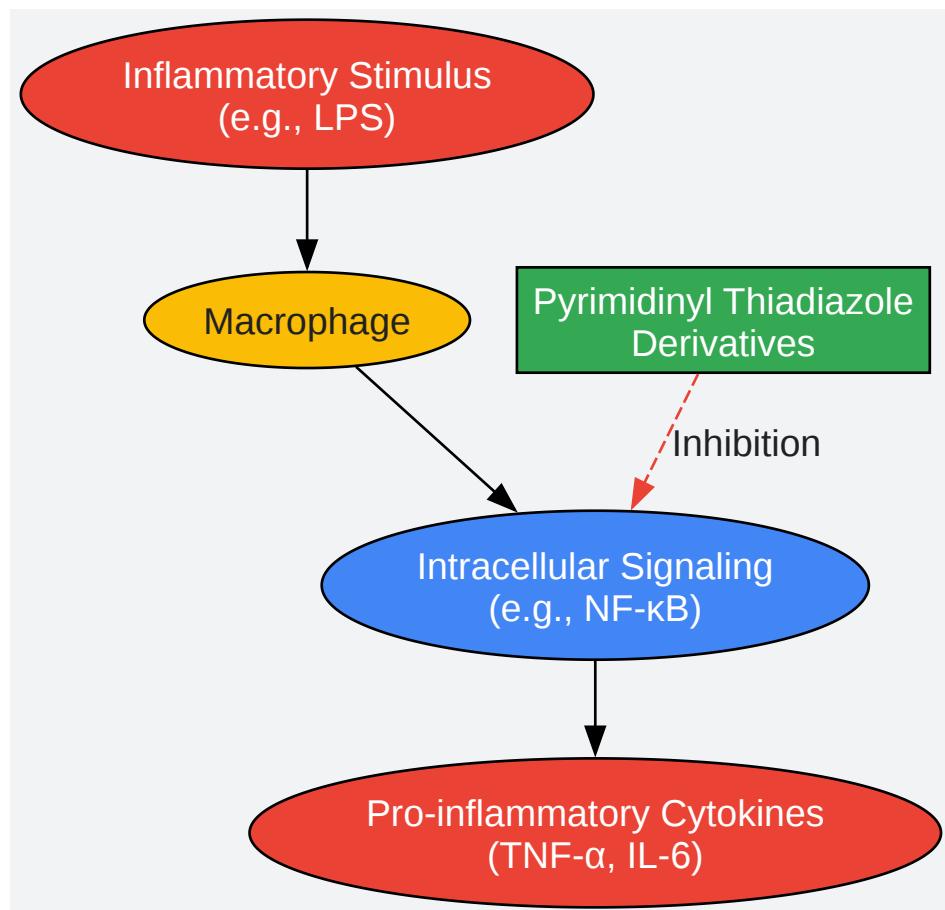
Certain pyrimidinyl thiadiazole derivatives have been investigated for their anti-inflammatory properties, showing potential to inhibit key inflammatory mediators.

For a series of 2,6-diaryl-imidazo[2,1-b][1][2][3]thiadiazole derivatives, which can be considered as fused pyrimidinyl thiadiazole analogs, specific substitutions led to significant anti-inflammatory and analgesic effects.[8] For instance, compound 5c in a study showed better anti-inflammatory activity than the standard drug diclofenac in a carrageenan-induced rat paw edema model.[8]

Carrageenan-Induced Rat Paw Edema Assay

- Animal Model: Rats are used as the animal model for inflammation.
- Compound Administration: The test compounds or a reference drug (e.g., diclofenac) are administered to the rats, typically orally.
- Induction of Inflammation: After a specific period, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
- Measurement of Edema: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.
- Evaluation of Activity: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the compound-treated group compared to the control group.[8]

While the exact mechanisms for many pyrimidinyl thiadiazoles are still under investigation, a general target for anti-inflammatory drugs is the inhibition of pro-inflammatory cytokine production.



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Caption: Potential inhibition of inflammatory signaling.

This guide provides a snapshot of the current understanding of the structure-activity relationships of pyrimidinyl thiadiazoles. Further research is needed to elucidate the precise mechanisms of action and to optimize the lead compounds for enhanced potency and selectivity. The versatility of this scaffold suggests that it will continue to be a promising area for the discovery of new therapeutic agents.

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